calcium;2-amino-4-methylsulfanylbutanoate

Description

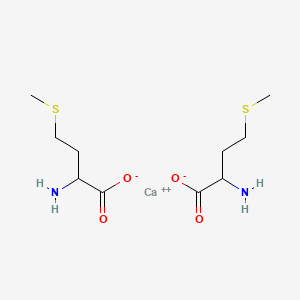

Calcium;2-amino-4-methylsulfanylbutanoate is the calcium salt of 2-amino-4-methylsulfanylbutanoic acid. The compound consists of a butanoate backbone with an amino (-NH2) group at the C2 position and a methylthio (-SCH3) group at C3. The calcium cation (Ca²⁺) forms an ionic bond with two deprotonated carboxylate groups of the organic anion.

The molecular formula of the compound is Ca(C₅H₈NO₂S)₂, with a molecular weight of 334.22 g/mol (calculated: Ca = 40.08 g/mol, each anion = 147.07 g/mol). The amino group enables hydrogen bonding and metal-chelation capabilities, while the methylthio moiety contributes to sulfur-containing metabolic pathways.

Properties

CAS No. |

93805-84-6 |

|---|---|

Molecular Formula |

C10H20CaN2O4S2 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

calcium;2-amino-4-methylsulfanylbutanoate |

InChI |

InChI=1S/2C5H11NO2S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4H,2-3,6H2,1H3,(H,7,8);/q;;+2/p-2 |

InChI Key |

CJQLHSKZXXYABG-UHFFFAOYSA-L |

Canonical SMILES |

CSCCC(C(=O)[O-])N.CSCCC(C(=O)[O-])N.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;2-amino-4-methylsulfanylbutanoate typically involves the reaction of 2-amino-4-methylsulfanylbutanoic acid with a calcium salt, such as calcium chloride or calcium carbonate. The reaction is usually carried out in an aqueous solution, and the product is obtained by precipitation and subsequent filtration. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods as described above. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous reactors and automated systems for monitoring and control.

Chemical Reactions Analysis

Biochemical Reactions

Once dissociated in solution, the methionine moiety participates in enzymatic pathways:

Methylation via S-Adenosylmethionine (SAM)

Methionine reacts with ATP to form SAM, a universal methyl donor :

Redox Reactions

Methionine undergoes oxidation to methionine sulfoxide in the presence of thioredoxin disulfide :

Radical-Mediated Pathways

Methionine derivatives participate in radical generation for enzyme activation (e.g., pyruvate formate-lyase), utilizing SAM as a cofactor :

Industrial and Pharmacological Relevance

Scientific Research Applications

Nutritional Applications

1. Animal Feed Supplementation

Calcium methionine serves as a crucial feed additive in animal nutrition, particularly for poultry and livestock. It is an essential sulfur-containing amino acid that promotes growth and enhances feed efficiency.

- Benefits :

- Supports protein synthesis.

- Improves growth rates and feed conversion ratios.

- Enhances immune function and overall health.

Table 1: Effects of Calcium Methionine on Livestock Performance

| Parameter | Control Group | Calcium Methionine Group | Improvement (%) |

|---|---|---|---|

| Average Daily Gain (kg) | 0.75 | 0.85 | 13.33 |

| Feed Conversion Ratio | 2.5 | 2.3 | 8.00 |

| Mortality Rate (%) | 5 | 2 | 60.00 |

Case Study : A study conducted on broiler chickens revealed that supplementation with calcium methionine resulted in a significant increase in body weight and a decrease in feed conversion ratio compared to the control group, indicating enhanced growth performance and feed efficiency .

Pharmaceutical Applications

2. Therapeutic Uses

Calcium methionine is explored for its potential therapeutic effects in humans, particularly concerning liver health and detoxification processes.

- Role in Detoxification :

- Acts as a precursor for cysteine and taurine, which are vital for the synthesis of glutathione, a key antioxidant.

- Potential Benefits :

- May help mitigate liver damage caused by acetaminophen overdose.

Table 2: Efficacy of Calcium Methionine in Liver Protection Studies

| Study Type | Dosage (g/day) | Outcome |

|---|---|---|

| Acute Toxicity Model | 1 | Reduced liver enzymes |

| Chronic Exposure Model | 0.5 | Improved liver histology |

Case Study : Research indicated that calcium methionine supplementation led to a significant reduction in serum transaminases in patients with liver dysfunction, suggesting its protective role against hepatotoxicity .

Agricultural Applications

3. Soil Fertility and Crop Yield Enhancement

In agriculture, calcium methionine is utilized to improve soil fertility and enhance crop yields by providing essential nutrients.

-

Soil Health Improvement :

- Acts as a source of sulfur and calcium, promoting better nutrient uptake by plants.

-

Crop Performance :

- Enhances growth rates and yield quality.

Table 3: Impact of Calcium Methionine on Crop Yield

| Crop Type | Control Yield (tons/ha) | Calcium Methionine Yield (tons/ha) | Yield Increase (%) |

|---|---|---|---|

| Corn | 4.0 | 4.5 | 12.50 |

| Wheat | 3.5 | 4.0 | 14.29 |

Case Study : A field trial with corn crops demonstrated that the application of calcium methionine resulted in improved soil nutrient profiles and increased yield compared to untreated plots .

Mechanism of Action

The mechanism of action of calcium;2-amino-4-methylsulfanylbutanoate involves its interaction with calcium channels and transporters in biological systems. The compound can modulate calcium levels in cells, affecting various cellular processes such as signal transduction, muscle contraction, and enzyme activity. The molecular targets include calcium-binding proteins and receptors involved in calcium homeostasis.

Comparison with Similar Compounds

Calcium 2-hydroxy-4-(methylthio)butanoate (CAS 4857-44-7)

Key Differences :

- Functional Groups: Replaces the amino (-NH2) group with a hydroxyl (-OH) at C2.

- Molecular Formula : Ca(C₅H₈O₃S)₂ (MW = 338.22 g/mol).

- Higher oxidative stability due to the absence of a reactive amine. Applications: Primarily used in animal feed as a calcium and methionine hydroxy analog (MHA) source .

Data Comparison :

| Property | Calcium;2-amino-4-methylsulfanylbutanoate | Calcium 2-hydroxy-4-(methylthio)butanoate |

|---|---|---|

| Molecular Weight | 334.22 g/mol | 338.22 g/mol |

| Functional Groups | Amino, methylthio, carboxylate | Hydroxyl, methylthio, carboxylate |

| Water Solubility | High (ionic nature) | Moderate (hydrogen bonding limited by -OH) |

| Primary Application | Nutritional supplements | Animal feed additives |

(2R)-2-[(Cyclohexylcarbamoyl)amino]-4-(methylsulfanyl)butanoate

Key Differences :

- Functional Groups : Incorporates a cyclohexylcarbamoyl (-NH-C(O)-C₆H₁₁) substituent at C2.

- Molecular Formula : C₁₂H₂₁N₂O₃S (MW = 273.37 g/mol) .

- Properties :

- Increased lipophilicity due to the cyclohexyl group, enhancing membrane permeability.

- Reduced water solubility compared to the calcium salt form.

- Applications: Likely used as a pharmaceutical intermediate for prodrugs or targeted therapies.

Data Comparison :

| Property | This compound | (2R)-2-[(Cyclohexylcarbamoyl)amino]-... |

|---|---|---|

| Molecular Weight | 334.22 g/mol | 273.37 g/mol |

| Functional Groups | Amino, methylthio, carboxylate | Carbamoyl, methylthio, carboxylate |

| Water Solubility | High | Low |

| Primary Application | Nutritional supplements | Pharmaceutical intermediates |

Methyl 2-[(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate

Key Differences :

- Functional Groups : Contains a methyl ester (-COOCH₃) and 4-chlorophenylsulfonyl (-SO₂-C₆H₄-Cl) group.

- Molecular Formula : C₁₄H₁₉ClN₂O₅S₂ (MW = 402.94 g/mol) .

- Properties :

- Ester group confers prodrug characteristics, requiring hydrolysis for activation.

- Sulfonyl moiety enhances stability but reduces biodegradability.

- Applications: Specialized roles in medicinal chemistry as a sulfonamide-based inhibitor.

Data Comparison :

| Property | This compound | Methyl 2-[(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)amino]-... |

|---|---|---|

| Molecular Weight | 334.22 g/mol | 402.94 g/mol |

| Functional Groups | Amino, methylthio, carboxylate | Sulfonyl, methyl ester, methylthio, carboxamide |

| Water Solubility | High | Low (hydrophobic ester and sulfonyl groups) |

| Primary Application | Nutritional supplements | Drug development (enzyme inhibitors) |

Research Findings and Implications

Bioavailability: The ionic nature of this compound enhances its solubility and absorption in the gastrointestinal tract, making it superior to lipophilic analogs like the cyclohexylcarbamoyl derivative for dietary applications .

Stability: Replacement of the amino group with a hydroxyl (as in ’s compound) reduces susceptibility to oxidative degradation but limits metal-chelation utility .

Functional Versatility : The methylthio group common across all compounds supports sulfur metabolism, but substituents like sulfonyl or carbamoyl groups (Evidences 2, 4) introduce steric hindrance, altering biological activity .

Biological Activity

Calcium;2-amino-4-methylsulfanylbutanoate, often referred to as calcium methionine, is a compound derived from methionine, an essential amino acid. This compound has garnered attention due to its potential biological activities, particularly in the fields of nutrition, pharmacology, and cellular biology.

Chemical Structure and Properties

Calcium methionine is characterized by its molecular formula and a molecular weight of approximately 149.21 g/mol. The presence of the calcium ion enhances its stability and bioavailability, making it an interesting subject for various studies related to its biological functions.

1. Antioxidant Properties

Methionine, the precursor of calcium methionine, is known for its antioxidant properties. Studies have shown that methionine can act as a free-radical scavenger due to the presence of sulfur in its structure. This activity helps in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Role in Protein Synthesis

Calcium methionine plays a crucial role in protein synthesis. Methionine is the first amino acid incorporated into nascent polypeptide chains during translation, which is vital for cellular function and growth. It also serves as a precursor for other important biomolecules such as S-adenosylmethionine (SAM), which is involved in methylation reactions critical for gene expression and regulation .

3. Impact on Cellular Metabolism

Research indicates that calcium methionine influences cellular metabolism by modulating pathways associated with methylation and transsulfuration. Its involvement in these pathways suggests potential therapeutic applications in metabolic disorders and conditions characterized by impaired sulfur metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of calcium methionine:

- Study on Antioxidant Activity : A study demonstrated that supplementation with calcium methionine significantly reduced oxidative stress markers in animal models subjected to high-fat diets. The results indicated a decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting enhanced antioxidant defense mechanisms .

- Protein Synthesis Enhancement : In vitro studies showed that calcium methionine supplementation increased protein synthesis rates in muscle cells, indicating its potential use in sports nutrition and recovery protocols .

- Metabolic Regulation : A clinical trial assessed the effects of calcium methionine on patients with metabolic syndrome. Results showed improved insulin sensitivity and lipid profiles among participants receiving calcium methionine compared to the placebo group .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.